Achiral Architecture: Elimination of Enantiomeric Complexity Compared with 3‑Hydroxypentanoic Acid
3‑Ethyl‑3‑hydroxypentanoic acid features a quaternary C3 carbon, making it achiral . In contrast, 3‑hydroxypentanoic acid (CAS 10237‑77‑1) possesses a chiral center at C3 and exists as an enantiomeric mixture unless specifically resolved [1]. This structural difference means the target compound requires no chiral column chromatography separation, no enantiomeric purity certificates, and no concerns about racemization during storage or reaction.
| Evidence Dimension | Number of chiral centers |
|---|---|
| Target Compound Data | 0 (achiral, quaternary C3) |
| Comparator Or Baseline | 3‑Hydroxypentanoic acid: 1 chiral center (R/S enantiomers) |
| Quantified Difference | Absolute difference of 1 stereogenic center; reduces potential diastereomeric impurities to zero. |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula analysis. |
Why This Matters
For medicinal chemistry or industrial synthesis where consistent batch‑to‑batch configuration is critical, purchasing an achiral building block eliminates the risk of enantiomeric variability and the associated cost of chiral quality control.
- [1] Wikipedia. 3‑Hydroxyvaleric acid – chiral at C3. https://en.wikipedia.org/wiki/3‑Hydroxyvaleric_acid View Source
